2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the triazole ring, which is achieved through the cyclization of appropriate hydrazine derivatives with isothiocyanates. The resulting triazole-thiol compound is then subjected to S-alkylation using suitable alkylating agents to introduce the sulfanyl group .
The final step involves the condensation of the triazole-thiol derivative with an aldehyde or ketone to form the hydrazide linkage. This reaction is typically carried out under reflux conditions in the presence of a suitable catalyst .
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted triazole derivatives .
Scientific Research Applications
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of their function. The hydrazide linkage can also interact with nucleophilic sites in biological molecules, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]phthalonitrile
- (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 1-(4-chlorophenyl)-2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone
Uniqueness
What sets 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of both the triazole and thiophene rings, along with the hydrazide linkage, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H19N5OS2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H19N5OS2/c1-3-23-17(14-7-5-4-6-8-14)21-22-18(23)25-12-16(24)20-19-11-15-10-9-13(2)26-15/h4-11H,3,12H2,1-2H3,(H,20,24)/b19-11+ |
InChI Key |
CJXYHYMCXCTDSB-YBFXNURJSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(S2)C)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(S2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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